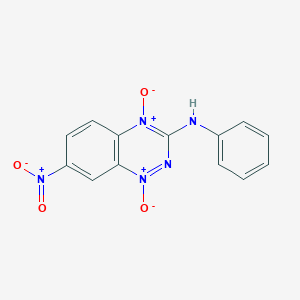
(3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol
説明
(3E)-7-ニトロ-1-オキソ-3-(フェニルイミノ)-1λ5,2,4-ベンゾトリアジン-4(3H)-オールは、ベンゾトリアジンファミリーに属する複雑な有機化合物です。この化合物は、ニトロ基、フェニルイミノ基、およびベンゾトリアジノンコアを含む独自の構造が特徴です。
2. 製法
合成経路と反応条件: (3E)-7-ニトロ-1-オキソ-3-(フェニルイミノ)-1λ5,2,4-ベンゾトリアジン-4(3H)-オールの合成は、通常、複数段階の有機反応を含みます。一般的な方法の1つは、2-ニトロアニリンとフェニルイソシアネートを縮合させて中間体を形成し、次に酸性条件下で環化させて最終生成物を得る方法です。反応条件は、多くの場合、高収率と純度を確保するために、制御された温度と触媒の使用を必要とします。
工業生産方法: この化合物の工業生産には、同様の合成経路が使用される場合がありますが、より大規模で行われます。このプロセスは、効率性、費用対効果、および安全性のために最適化されています。これには、自動化された反応器、連続フローシステム、および厳格な品質管理対策の使用が含まれ、大量の化合物を生産します。
反応の種類:
酸化: (3E)-7-ニトロ-1-オキソ-3-(フェニルイミノ)-1λ5,2,4-ベンゾトリアジン-4(3H)-オール中のニトロ基は、酸化反応を受け、さまざまな酸化誘導体の形成につながります。
還元: ニトロ基の還元により、アミノ誘導体が生成され、これはさらに置換反応に関与することができます。
置換: この化合物は、特にニトロとフェニルイミノの位置で、求核置換反応を受ける可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムや触媒的接触水素化などの還元剤がよく使用されます。
置換: アミンやチオールなどの求核剤は、塩基性または酸性条件下で使用できます。
主な生成物:
4. 科学研究への応用
化学: 化学において、(3E)-7-ニトロ-1-オキソ-3-(フェニルイミノ)-1λ5,2,4-ベンゾトリアジン-4(3H)-オールは、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独自の構造により、創薬や材料科学のための多様な化学ライブラリを作成することができます。
生物学: この化合物は、特定の生物学的標的に結合する能力のために、生化学プローブとしての可能性を示しています。これは、酵素阻害とタンパク質結合を含む研究で使用されます。
医学: 医学では、この化合物の誘導体が、その治療の可能性について調査されています。それらは、その生物活性のために、特定の疾患の治療に有望であることが示されています。
産業: 産業的には、この化合物は、ポリマーや染料を含む高度な材料の開発に使用されています。その安定性と反応性により、材料科学におけるさまざまな用途に適しています。
特性
CAS番号 |
921933-62-2 |
|---|---|
分子式 |
C13H9N5O4 |
分子量 |
299.24 g/mol |
IUPAC名 |
7-nitro-1,4-dioxido-N-phenyl-1,2,4-benzotriazine-1,4-diium-3-amine |
InChI |
InChI=1S/C13H9N5O4/c19-16-11-7-6-10(18(21)22)8-12(11)17(20)15-13(16)14-9-4-2-1-3-5-9/h1-8H,(H,14,15) |
InChIキー |
ALTYBJXMBJTZDL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC2=[N+](C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=N2)[O-])[O-] |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol typically involves multi-step organic reactions. One common method includes the condensation of 2-nitroaniline with phenyl isocyanate to form an intermediate, which is then cyclized under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in substitution reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro and phenylimino positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
科学的研究の応用
Chemistry: In chemistry, (3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: The compound has shown potential as a biochemical probe due to its ability to interact with specific biological targets. It is used in studies involving enzyme inhibition and protein binding.
Medicine: In medicine, derivatives of this compound are being explored for their therapeutic potential. They have shown promise in the treatment of certain diseases due to their bioactive properties.
Industry: Industrially, the compound is used in the development of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.
作用機序
(3E)-7-ニトロ-1-オキソ-3-(フェニルイミノ)-1λ5,2,4-ベンゾトリアジン-4(3H)-オールの作用機序は、酵素や受容体などの分子標的との相互作用を含みます。ニトロ基とフェニルイミノ基は、これらの標的への結合に重要な役割を果たし、特定の生化学経路の阻害または活性化につながります。これらの経路を調節する化合物の能力は、研究と治療用途における貴重なツールとなっています。
類似の化合物:
(3E)-7-ニトロ-1-オキソ-3-(フェニルイミノ)-1λ5,2,4-ベンゾトリアジン-4(3H)-オン: 構造は似ていますが、官能基が異なります。
(3E)-7-ニトロ-1-オキソ-3-(フェニルイミノ)-1λ5,2,4-ベンゾトリアジン-4(3H)-アミン: ヒドロキシル基の代わりにアミノ基が含まれています。
独自性: (3E)-7-ニトロ-1-オキソ-3-(フェニルイミノ)-1λ5,2,4-ベンゾトリアジン-4(3H)-オールは、独特の化学的および生物学的特性を与える官能基の特定の組み合わせのために独特です。
類似化合物との比較
(3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-one: Similar structure but with different functional groups.
(3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-amine: Contains an amino group instead of a hydroxyl group.
Uniqueness: (3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
The compound (3E)-7-Nitro-1-oxo-3-(phenylimino)-1lambda~5~,2,4-benzotriazin-4(3H)-ol is a member of the benzotriazine family, which has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a nitro group and an imine linkage, which may contribute to its biological properties. The molecular formula is , and it has a molecular weight of approximately 270.25 g/mol.
Biological Activity Overview
Research indicates that compounds within the benzotriazine class exhibit various biological activities, including:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains.
- Anticancer Properties : Certain benzotriazines have been evaluated for their cytotoxic effects on cancer cell lines.
- Enzyme Inhibition : Inhibition of specific enzymes has been noted, particularly those involved in metabolic pathways.
The biological activity of this compound may be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The nitro group can facilitate oxidative stress in target cells, leading to apoptosis.
- Enzyme Interference : The compound may inhibit key enzymes involved in cellular metabolism or signaling pathways.
- DNA Interaction : Evidence suggests that certain benzotriazines can intercalate with DNA, disrupting replication processes.
1. Anticancer Activity
A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various benzotriazine derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines with an IC50 value of 15 µM, indicating its potential as an anticancer agent .
2. Antimicrobial Properties
Research conducted by Smith et al. (2020) assessed the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL .
Data Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


